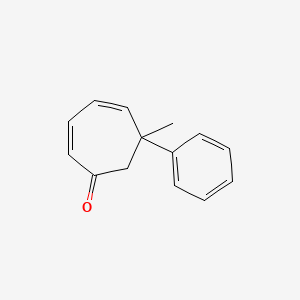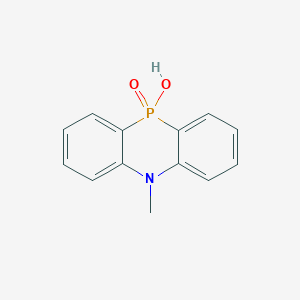![molecular formula C25H36N2O B14494883 (E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene CAS No. 64501-10-6](/img/structure/B14494883.png)
(E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene is an organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings. This specific compound features a heptyl group attached to one phenyl ring and a hexyloxy group attached to the other phenyl ring. Azobenzenes are known for their photochromic properties, meaning they can change their structure when exposed to light, making them useful in various applications such as molecular switches and photoresponsive materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene typically involves the following steps:
Formation of the Diazonium Salt: The starting material, 4-heptylaniline, is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hexyloxybenzene in the presence of a base such as sodium hydroxide (NaOH) to form the desired azobenzene compound.
Industrial Production Methods
Industrial production of azobenzenes, including this compound, often involves similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the diazene group can yield the corresponding hydrazine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazine derivative.
Substitution: Nitrated or halogenated azobenzene derivatives.
Applications De Recherche Scientifique
(E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene has several scientific research applications:
Chemistry: Used as a photoresponsive material in the study of molecular switches and light-induced conformational changes.
Biology: Investigated for its potential use in controlling biological processes through light activation.
Medicine: Explored for applications in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the development of smart materials, such as photochromic coatings and sensors.
Mécanisme D'action
The mechanism of action of (E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene involves the photoisomerization of the diazene group. Upon exposure to light, the compound can switch between its trans (E) and cis (Z) isomers. This photoisomerization can induce conformational changes in the molecule, affecting its physical and chemical properties. The molecular targets and pathways involved in this process are primarily related to the interaction of the azobenzene moiety with light, leading to changes in molecular geometry and electronic distribution.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: The parent compound of the azobenzene family, lacking the heptyl and hexyloxy substituents.
Disperse Orange 3: A commercially used azobenzene dye with different substituents on the aromatic rings.
4-(Dimethylamino)azobenzene: Another azobenzene derivative with a dimethylamino group.
Uniqueness
(E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene is unique due to its specific substituents, which impart distinct physical and chemical properties. The heptyl and hexyloxy groups can influence the compound’s solubility, stability, and photoresponsive behavior, making it suitable for specialized applications in materials science and photochemistry.
Propriétés
Numéro CAS |
64501-10-6 |
|---|---|
Formule moléculaire |
C25H36N2O |
Poids moléculaire |
380.6 g/mol |
Nom IUPAC |
(4-heptylphenyl)-(4-hexoxyphenyl)diazene |
InChI |
InChI=1S/C25H36N2O/c1-3-5-7-9-10-12-22-13-15-23(16-14-22)26-27-24-17-19-25(20-18-24)28-21-11-8-6-4-2/h13-20H,3-12,21H2,1-2H3 |
Clé InChI |
PWKCRTHUCHOLCI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



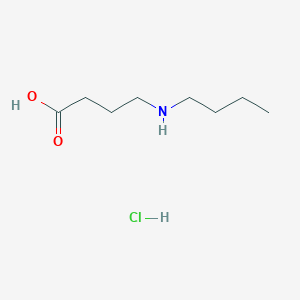
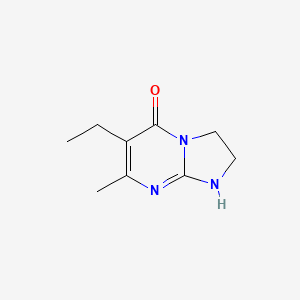
![Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate](/img/structure/B14494814.png)
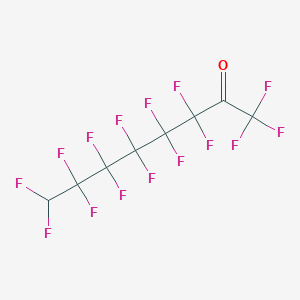

![3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol](/img/structure/B14494839.png)
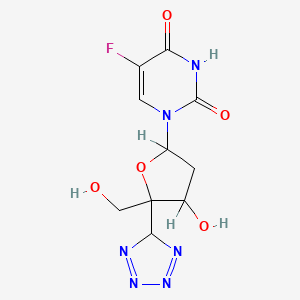
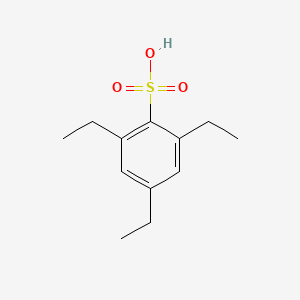
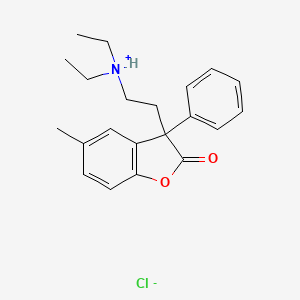

![Tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate](/img/structure/B14494880.png)
